molecular formula C14H16N4OS B279346 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

Cat. No.: B279346
M. Wt: 288.37 g/mol
InChI Key: MGMSPMGYMXIHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether, also known as ITD-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves its ability to inhibit the activity of specific proteins, such as ILK and NF-kB, which are involved in various cellular processes. This compound binds to these proteins, preventing them from carrying out their normal functions, which leads to the desired biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific protein it targets. For example, its inhibition of ILK activity leads to decreased cell proliferation and increased apoptosis in cancer cells. Its inhibition of NF-kB activity leads to decreased production of pro-inflammatory cytokines, which reduces the inflammatory response in diseases such as rheumatoid arthritis and Crohn's disease.

Advantages and Limitations for Lab Experiments

4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has several advantages for lab experiments, including its high purity and yield, as well as its ability to specifically target certain proteins. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether, including its potential use in combination with other drugs for cancer treatment, as well as its potential use in other diseases involving ILK and NF-kB activity. Further studies are also needed to determine the optimal dosage and administration of this compound, as well as its potential side effects.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves the reaction between 4-(3-bromo-phenyl)-6-isobutyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and sodium phenylsulfinate in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity. This synthesis method has been widely used in various research studies to obtain this compound for further experimentation.

Scientific Research Applications

4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the activity of a protein called integrin-linked kinase (ILK), which is involved in the growth and survival of cancer cells. This compound has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, by inhibiting the activity of a protein called nuclear factor-kappa B (NF-kB), which is involved in the inflammatory response.

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4OS/c1-9(2)8-12-15-16-14-18(12)17-13(20-14)10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

MGMSPMGYMXIHFW-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC

Origin of Product

United States

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